molecular formula C25H26N4S B2503724 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea CAS No. 851971-38-5

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea

Cat. No.: B2503724
CAS No.: 851971-38-5
M. Wt: 414.57
InChI Key: WZUSQYMJPDQXDB-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea is a complex organic compound that features a unique combination of indole, pyridine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is alkylated using an appropriate alkylating agent to introduce the ethyl group at the 3-position.

    Pyridine Derivative Synthesis: Pyridine-2-carbaldehyde is reacted with a suitable amine to form the pyridin-2-ylmethylamine.

    Thiourea Formation: The final step involves the reaction of the indole derivative with the pyridin-2-ylmethylamine and o-tolyl isothiocyanate under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety, where nucleophiles can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The indole and pyridine moieties are known to engage in π-π stacking and hydrogen bonding interactions, which can be crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and biological activity.

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the pyridin-2-ylmethyl group, potentially altering its chemical reactivity and applications.

Uniqueness

The presence of both indole and pyridine moieties in 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea makes it unique compared to other thiourea derivatives. This combination can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-9-3-5-12-23(18)28-25(30)29(17-20-10-7-8-15-26-20)16-14-21-19(2)27-24-13-6-4-11-22(21)24/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUSQYMJPDQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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